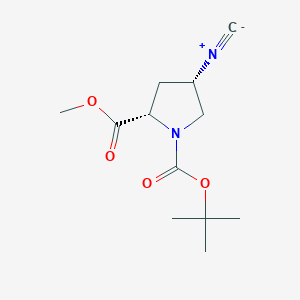

(4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester

Description

“(4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester” is a specialized proline derivative featuring a tert-butoxycarbonyl (Boc) protective group at the N-terminus, an isocyano substituent at the 4S position, and a methyl ester at the C-terminus. This compound is critical in medicinal chemistry, particularly in synthesizing proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules, where its isocyano group enables unique reactivity for covalent conjugation or multicomponent reactions like Ugi couplings . The Boc group enhances solubility and stability during synthetic workflows, while the methyl ester modulates lipophilicity compared to free carboxylic acids.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-isocyanopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(13-4)6-9(14)10(15)17-5/h8-9H,6-7H2,1-3,5H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIKQJPOJKHOPE-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester, often referred to as Boc-L-Pro-isoCN, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group, an isocyanide functional group, and a proline backbone. Its chemical formula is , with a molecular weight of 238.29 g/mol. The presence of the isocyanide group is particularly noteworthy as it plays a crucial role in various biological interactions.

Antitumor Activity

Recent studies have indicated that derivatives of proline and isocyanides exhibit significant antitumor properties. A study demonstrated that compounds similar to Boc-L-Pro-isoCN showed cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HL60 (leukemia) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Enzyme Inhibition

The biological activity also extends to enzyme inhibition. Research has highlighted that isocyanides can act as effective inhibitors for certain enzymes involved in cancer metabolism. For instance, the inhibition of arginase by related compounds has been shown to enhance the efficacy of immunotherapy in cancer treatment . The specific IC50 values for Boc-L-Pro-isoCN are yet to be fully characterized but are expected to be in a similar range as other known inhibitors.

Synthesis Pathways

The synthesis of (4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester can be achieved through various methods:

- Ugi Reaction : This multicomponent reaction involves the condensation of an amino acid, aldehyde, and isocyanide under mild conditions. The yields are generally high, with reports indicating yields between 52% and 83% depending on the amino acid used .

- Boc Protection : The introduction of the Boc group typically involves reacting L-proline with di-tert-butyl dicarbonate (Boc2O) in an organic solvent, followed by purification steps.

Case Study 1: Antitumor Efficacy

In a recent investigation, Boc-L-Pro-isoCN was tested against several tumor cell lines. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's potential as an anticancer agent .

Case Study 2: Mechanistic Studies on Enzyme Inhibition

Another study focused on the enzyme inhibitory properties of Boc-L-Pro-isoCN derivatives. It was found that these compounds could selectively inhibit arginase activity, leading to increased levels of arginine in tumor microenvironments, which could enhance T-cell function against tumors .

Data Tables

Comparison with Similar Compounds

(a) Substituent Effects

- Isocyano Group (Target Compound): The isocyano moiety (–NC) is highly reactive, enabling participation in cycloadditions or covalent bond formation with thiols or amines. This distinguishes it from methyl or aryloxy substituents, which are inert under similar conditions. Its reactivity is valuable for PROTAC synthesis, where precise conjugation is critical .

- Methyl Group (Compound ): The 4R-methyl analog is sterically compact, contributing to lower molecular weight (229.27 g/mol) and moderate lipophilicity (LogP 1.1). Such derivatives are often intermediates for further functionalization.

- 3-Chlorophenoxy Group (Compound ): The bulky, aromatic substituent increases molecular weight (341.79 g/mol) and hydrophobicity (LogP 2.69), enhancing membrane permeability but reducing aqueous solubility.

(b) Stereochemical Considerations

The 4S configuration in the target compound and the 3-chlorophenoxy derivative contrasts with the 4R configuration in the methyl-substituted analog . Stereochemistry critically impacts bioactivity; for instance, 4S isomers may exhibit distinct binding affinities in chiral environments like enzyme active sites.

(c) Physicochemical Properties

- Boiling Point: The 3-chlorophenoxy derivative has the highest boiling point (482.8°C), attributed to stronger intermolecular forces from its aromatic ring and polar chlorine atom.

- Lipophilicity: The target compound’s isocyano group likely increases polarity compared to the methyl analog but reduces it relative to the 3-chlorophenoxy derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.